Clozapine-d3 is a deuterated analog of clozapine, an atypical antipsychotic primarily used in the treatment of schizophrenia. The introduction of deuterium in clozapine-d3 enhances its pharmacokinetic properties, potentially leading to improved therapeutic outcomes and reduced side effects. Clozapine itself is known for its efficacy in treatment-resistant schizophrenia and its unique pharmacological profile, which includes a high affinity for dopamine D2 and D3 receptors.
Clozapine-d3 is synthesized from clozapine through deuteration, a process that incorporates deuterium atoms into the molecular structure. This compound is not commercially available but can be synthesized in laboratory settings for research purposes.
Clozapine-d3 belongs to the class of compounds known as dibenzodiazepines. It is categorized as an antipsychotic medication and specifically classified as an atypical antipsychotic due to its mechanism of action and receptor binding profile.
The synthesis of clozapine-d3 typically involves the following methods:
Clozapine-d3 retains the core structure of clozapine but with specific hydrogen atoms replaced by deuterium.
Clozapine-d3 can undergo various chemical reactions similar to those of clozapine:
Reactions involving clozapine-d3 often require careful monitoring using chromatographic techniques to separate and quantify metabolites.
Clozapine-d3 acts primarily as an antagonist at dopamine D2 and D3 receptors, which are implicated in the pathophysiology of schizophrenia.
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are essential for assessing purity and concentration during synthesis and formulation.
Clozapine-d3 is primarily used in scientific research rather than clinical applications. Its uses include:
Clozapine-d3 (8-chloro-11-(4-(methyl-d₃)-1-piperazinyl-5H-dibenzo[b,e][1,4]diazepine) is a deuterated isotopologue of the atypical antipsychotic clozapine. Its molecular formula is C₁₈H₁₆ClD₃N₄, with a molecular weight of 329.84 g/mol, reflecting a mass increase of 3 Da compared to non-deuterated clozapine (326.84 g/mol) [3] [7]. The deuterium atoms are incorporated at the methyl group (–CD₃) of the piperazine ring, replacing all three hydrogen atoms at this position. This site-specific labeling is strategically chosen due to the methyl group’s involvement in metabolic pathways, particularly N-demethylation by cytochrome P450 enzymes [4] [8].
The compound’s structural identity is confirmed through mass spectrometry, which exhibits a characteristic +3 m/z shift in molecular ion peaks, and nuclear magnetic resonance (NMR) spectroscopy, where the methyl proton signal at ~2.5 ppm disappears due to deuterium substitution [7]. Its CAS Registry Number (1215691-72-7) and systematic name provide unique identifiers essential for chemical tracking and regulatory compliance [3].
Table 1: Key Identifiers of Clozapine-d3
Property | Value |
---|---|
CAS Registry Number | 1215691-72-7 |
Molecular Formula | C₁₈H₁₆ClD₃N₄ |
Systematic Name | 8-chloro-11-[4-(trideuteriomethyl)piperazin-1-yl]-5H-dibenzo[b,e][1,4]diazepine |
Synonyms | Clozapine-d3; HF 1854-d3 |
Clozapine-d3 retains the core physicochemical attributes of its non-deuterated counterpart but exhibits nuanced differences due to isotopic effects. It is a lipophilic base with a calculated logP (partition coefficient) of 3.50 and a pKa of 7.75, indicating moderate water solubility at acidic pH but high membrane permeability [7] [8]. Plasma protein binding exceeds 95%, consistent with non-deuterated clozapine, as deuterium substitution does not alter the binding domains responsible for interactions with albumin or α₁-acid glycoprotein [8].
Stability studies reveal that deuterium labeling enhances metabolic resilience, particularly against oxidative N-demethylation. In vitro hepatocyte models demonstrate a 20–40% reduction in the formation of N-desmethylclozapine (norclozapine), attributed to the kinetic isotope effect (KIE) that strengthens the C–D bond compared to C–H [4] [8]. However, the compound remains susceptible to alternative metabolic pathways, such as hydroxylation and N-oxidation, at rates indistinguishable from clozapine [8]. Solution stability assessments confirm that Clozapine-d3 is stable for >24 months when stored at –20°C in anhydrous dimethyl sulfoxide, with no detectable deuterium–hydrogen (H/D) exchange under physiological pH conditions [7].
Table 2: Physicochemical and Stability Profile of Clozapine-d3
Property | Clozapine-d3 | Experimental Method |
---|---|---|
Molecular Weight | 329.84 g/mol | Mass Spectrometry |
logP | 3.50 | Computational Prediction |
pKa | 7.75 | Potentiometric Titration |
Plasma Protein Binding | >95% | Equilibrium Dialysis |
Metabolic Stability (t₁/₂) | Increased by 1.3–1.8x* | Human Hepatocyte Assay |
Half-life increase relative to non-deuterated clozapine in N-demethylation pathways |
The deuterium modification in Clozapine-d3 induces subtle but mechanistically significant differences from clozapine across structural, functional, and metabolic domains:
Structural & Receptor Interactions: The –CD₃ substitution does not alter clozapine’s pharmacophore geometry, preserving its receptor-binding profile. Both compounds exhibit high affinity for dopamine D₂ (Ki = 75 nM), serotonin 5-HT2A (Ki = 4 nM), and muscarinic M1 receptors [1] [7]. Molecular docking simulations confirm identical binding poses at D2 and 5-HT2A receptors, as the methyl group faces solvent-exposed regions and does not participate in direct receptor contacts [4].
Physicochemical Properties: While logP, pKa, and solubility are statistically identical, isotopic mass effects slightly influence diffusion kinetics. In artificial membrane assays (PAMPA), Clozapine-d3 shows a 5–10% reduction in passive permeability due to increased molecular mass [8]. This difference is unlikely to impact gastrointestinal absorption but may slightly delay blood-brain barrier penetration.
Metabolism: The primary distinction lies in metabolism. Deuterium substitution reduces the maximum velocity (Vmax) of N-demethylation by CYP1A2 and CYP3A4 due to the KIE, without altering substrate affinity (Km) [4] [8]. Consequently, Clozapine-d3 generates 25–40% less N-desmethylclozapine in vitro [8]. This metabolite is pharmacologically active as a D2/D3 partial agonist and M1 agonist, suggesting that deuterated clozapine may alter the ratio of parent drug to active metabolite in vivo [4].
Table 3: Comparative Analysis of Clozapine-d3 vs. Clozapine
Parameter | Clozapine-d3 | Clozapine | Significance |
---|---|---|---|
Molecular Mass | 329.84 g/mol | 326.84 g/mol | +3 Da; MS distinction |
C–H Bond Strength | ~465 kJ/mol (C–D) | ~420 kJ/mol (C–H) | Slows N-demethylation |
D2 Ki | 75 nM | 75 nM | Unaltered antagonism |
5-HT2A Ki | 4 nM | 4 nM | Unaltered antagonism |
N-desmethylclozapine Formation | Reduced by 25–40% | Reference rate | KIE on CYP1A2/CYP3A4 |
Plasma Half-life (predicted) | Increased by 15–25% | Reference | Reduced clearance of parent |
The deuterium-induced metabolic shift positions Clozapine-d3 as a tool for investigating norclozapine’s contribution to clozapine’s efficacy and side effects. Its use as an internal standard in mass spectrometry further minimizes ion suppression artifacts, improving quantification accuracy [7].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1